3-Pyrroline, N-nitroso-
Description
Chemical Synthesis Approaches for N-Nitroso-3-pyrroline
The deliberate synthesis of N-Nitroso-3-pyrroline and its saturated analogue, N-nitrosopyrrolidine (NPYR), typically involves the direct nitrosation of the corresponding pyrroline (B1223166) or pyrrolidine (B122466) precursor.
The most direct method for synthesizing N-nitrosopyrrolines is the reaction of a pyrroline derivative with a nitrosating agent. For the saturated analogue N-nitrosopyrrolidine, a common laboratory preparation involves reacting pyrrolidine with a source of the nitrosonium ion (NO⁺). orgsyn.org This can be achieved using reagents like sodium nitrite (B80452) in an acidic solution or with alkyl nitrites such as ethyl nitrite. orgsyn.org The reaction mechanism involves the nucleophilic attack of the secondary amine's lone pair of electrons on the nitrosating agent. pjoes.com
A typical "one-pot" procedure for a related compound involves stirring pyrrolidine with ethyl nitrite in a solvent like tetrahydrofuran (B95107) at room temperature for an extended period, which results in the formation of N-nitrosopyrrolidine. orgsyn.org Similarly, N-Nitroso-3-pyrroline can be synthesized from 3-pyrroline. lookchem.com
Both catalytic and non-catalytic methods have been developed for the synthesis of N-nitrosamines, offering various advantages in terms of efficiency, mildness of conditions, and substrate scope.
Non-Catalytic Pathways: These methods often rely on the direct reaction between an amine and a suitable nitrosating agent without a catalyst.
Tert-butyl nitrite (TBN): A highly efficient synthesis of various N-nitroso compounds can be achieved using TBN under solvent-free, metal-free, and acid-free conditions. rsc.org This method is notable for its broad substrate scope and tolerance of sensitive functional groups. rsc.org
[NO⁺·Crown·H(NO₃)₂⁻] complex: This complex, prepared from a crown ether, acts as a stable and efficient source of nitrosonium ions, allowing for the N-nitrosation of secondary amines under mild, homogeneous conditions in dichloromethane. organic-chemistry.org
Catalytic Pathways: Catalysts can facilitate the N-nitrosation reaction, often under milder conditions or with alternative nitrosating sources.
Iodide-Catalysis: An iodide-catalyzed process using tert-butyl hydroperoxide (TBHP) as the oxidant can synthesize N-nitrosamines from amines and nitromethane (B149229). organic-chemistry.orgacs.org This system is capable of cleaving the carbon-nitrogen bond in nitromethane to provide the nitroso group. acs.org
Rhodium(III)-Catalysis: Transition metals have been employed in C-H activation strategies involving N-nitrosoanilines, demonstrating the utility of metal catalysis in the chemistry of nitroso compounds. frontiersin.org While not a direct synthesis of N-Nitroso-3-pyrroline, this highlights the role of catalysis in modifying molecules containing the N-nitroso group. frontiersin.org
| Pathway | Reagents | Key Features | Reference |
|---|---|---|---|
| Non-Catalytic | tert-Butyl Nitrite (TBN) | Solvent-free, acid-free, metal-free; broad substrate scope. | rsc.org |
| Non-Catalytic | [NO⁺·Crown·H(NO₃)₂⁻] Complex | Mild, homogeneous conditions; uses a stable nitrosonium ion source. | organic-chemistry.org |
| Catalytic | Iodide catalyst, TBHP, Nitromethane | Uses inexpensive catalysts; cleaves C-N bond in nitromethane. | organic-chemistry.orgacs.org |
| Non-Catalytic | Sodium Nitrite (NaNO₂), Acid | Classical method, requires acidic pH. | sci-hub.se |
Environmental and Biological Formation Mechanisms of Nitrosamines
N-nitrosamines, often potent carcinogens, can form in various environments, including food products and within the human body, from widely available precursors. nih.gov
The formation of N-Nitroso-3-pyrroline and its analogues is frequently linked to the presence of specific amino acids and related amine compounds.
Proline and Pyrrolidine: The amino acid proline is a major precursor for the formation of N-nitrosopyrrolidine (NPYR). researchgate.net The formation pathway can proceed in two ways: either proline is first nitrosated to form N-nitrosoproline, which is then decarboxylated at high temperatures (like those used in frying) to yield NPYR, or proline is first decarboxylated to pyrrolidine, which is subsequently nitrosated. researchgate.net
Other Amine Precursors: Other naturally occurring compounds such as putrescine, ornithine, and spermidine (B129725) can also serve as precursors for NPYR. nih.gov These compounds can cyclize to form the pyrrolidine ring, which is then available for nitrosation. oregonstate.edu For instance, studies simulating the high-temperature, low-moisture conditions of frying have shown that putrescine can yield NPYR. oregonstate.edu
| Precursor | Resulting Nitrosamine (B1359907) | Conditions | Yield | Reference |
|---|---|---|---|---|
| Proline | N-Nitrosopyrrolidine (NPYR) | Heated with nitrite | 0.4% | researchgate.net |
| Pyrrolidine | N-Nitrosopyrrolidine (NPYR) | Heated with nitrite | 1.0% | researchgate.net |
| Putrescine | N-Nitrosopyrrolidine (NPYR) | Heated with nitrite | 22% | oregonstate.edu |
| Ornithine | N-Nitrosopyrrolidine (NPYR) | Heated with nitrite | 1% | oregonstate.edu |
| Spermidine | N-Nitrosopyrrolidine (NPYR) | Heated with nitrite | 1.0% | researchgate.net |
The formation of nitrosamines is contingent on the availability of a nitrosating agent. acs.org In biological and environmental systems, these agents are typically derived from nitrite or nitrogen oxides (NOx).
Nitrite (NO₂⁻): Nitrite, widely used as a food preservative in cured meats, is the most common precursor for nitrosating agents. irb.hr In an acidic environment, two molecules of nitrous acid (HNO₂) can form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. pjoes.comeuropa.eu This agent then reacts with an unprotonated secondary amine to form the N-nitroso compound. europa.eu The reaction rate is often second order with respect to the nitrous acid concentration. oregonstate.edueuropa.eu
Nitrogen Oxides (NOx): Atmospheric nitrogen oxides can also contribute to nitrosamine formation. These compounds can dissolve in aqueous phases and form nitrous acid, thereby providing a source for nitrosation.
Other Agents: A variety of other chemical species can act as nitrosating agents, including nitrosyl halides (like NOCl) and nitrosonium salts (like NOBF₄). nih.gov In some cases, nitrosamines themselves can act as nitrosating agents for other molecules in a process called transnitrosation. who.int
The rate and extent of nitrosamine formation are profoundly influenced by the chemical and physical properties of the environment.
pH: The pH of the system is a critical factor. pjoes.com The nitrosation of secondary amines is optimal in weakly acidic conditions, typically in the pH range of 2.5 to 3.5. oregonstate.edueuropa.eu This is because the reaction requires a balance between two competing factors: the formation of the active nitrosating agent (N₂O₃ from HNO₂) is favored by low pH, while the concentration of the reactive, unprotonated amine is higher at a less acidic pH. europa.eu At very low pH, most amines are protonated and thus unreactive towards nitrosation. nih.gov Conversely, at neutral or basic pH, the concentration of the nitrosating agent is generally too low for significant reaction, although catalysis by compounds like formaldehyde (B43269) can enable nitrosation at neutral to basic pH. usp.orgcir-safety.org
Temperature: Temperature plays a significant role, particularly in food processing. irb.hr Higher temperatures, such as those reached during frying, dramatically increase the formation of nitrosamines like NPYR. spkx.net.cnulg.ac.be This is partly due to the increased rate of decarboxylation of amino acid precursors like proline and the decomposition of lipid-adducts that release nitrogen oxides. researchgate.netulg.ac.be Studies on meat products have shown that nitrosamine concentrations can increase significantly with rising storage temperature and cooking temperature. irb.hrulg.ac.be
| Condition | Effect on Nitrosamine Formation | Mechanism/Reason | Reference |
|---|---|---|---|
| Low pH (Acidic) | Increases rate (up to an optimum) | Favors formation of the active nitrosating agent (e.g., N₂O₃) from nitrite. | europa.eu |
| High pH (Alkaline) | Decreases rate | Lowers the concentration of the active nitrosating agent. | usp.org |
| High Temperature | Increases rate | Accelerates reaction rates and promotes decarboxylation of precursors like proline. | researchgate.netirb.hrspkx.net.cn |
| Low Temperature | Decreases rate | Slows reaction kinetics. | irb.hr |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10552-94-0 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.1 g/mol |
IUPAC Name |
1-nitroso-2,5-dihydropyrrole |
InChI |
InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1-2H,3-4H2 |
InChI Key |
OKFHTQFXGQXDEX-UHFFFAOYSA-N |
SMILES |
C1C=CCN1N=O |
Canonical SMILES |
C1C=CCN1N=O |
Other CAS No. |
10552-94-0 |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of N Nitroso 3 Pyrroline and Analogues
Environmental and Biological Formation Mechanisms of Nitrosamines
Formation in Complex Matrices (e.g., Food Systems, Industrial Effluents)
The formation of N-nitroso-3-pyrroline and other nitrosamines in complex matrices such as food systems and industrial effluents is a significant area of study due to the potential for human exposure. nih.gov These compounds are not typically intentionally added but are byproducts of chemical reactions between precursors under specific conditions. afirm-group.com
In food systems, particularly cured meats, the primary mechanism for the formation of N-nitrosopyrrolidine (NPYR), a closely related analogue of N-nitroso-3-pyrroline, involves the reaction of a nitrosating agent with a secondary amine. nih.govnih.gov The nitrosating agent is usually nitrous anhydride, which is formed from nitrite (B80452) in acidic, aqueous solutions. nih.gov Nitrites are often added to meat products as preservatives. qascf.com The amine precursor for NPYR in bacon is proline, which can be nitrosated to form N-nitrosoproline and then decarboxylated at high temperatures, such as during frying, to yield NPYR. researchgate.netacs.orgnih.gov The formation of NPYR is highly dependent on the frying temperature. researchgate.net
The presence of N-nitrosamines has been detected in a variety of food products. A study on the distribution of seven N-nitrosamines in food found that N-nitrosodimethylamine (NDMA) was most frequently found in livestock and fishery food products. nih.govresearchgate.net While specific data for N-nitroso-3-pyrroline is less common, the presence of its analogue NPYR is well-documented in cured meats. For instance, traditionally produced pork bacon in the U.S. has been found to contain NPYR. researchgate.net
In industrial effluents, the formation of nitrosamines can occur through various pathways. The rubber industry, for example, may discharge wastewater containing nitrosamines formed from the reaction of secondary amines used in accelerators with nitrosating agents. scispace.comresearchgate.net These nitrosating agents can include atmospheric nitrogen oxides. scispace.com N-nitrosomorpholine (NMor) is a nitrosamine (B1359907) commonly found in rubber industry waste effluent. iwaponline.com Furthermore, nitrosamines can be formed during wastewater treatment processes, particularly during chloramination, where organic nitrogen-containing compounds can react to form these substances. iwaponline.com Industrial wastewater from chemical factories has also been identified as a source of nitrosamines like NDMA. nih.gov A survey of industrial N-nitrosamine discharges in Switzerland highlighted the rubber industry as a potential source. epfl.ch
The following tables provide an overview of research findings on the occurrence of N-nitrosamines in food and the influence of cooking methods.
Chemical Reactivity and Mechanistic Studies of N Nitroso 3 Pyrroline
Intrinsic Reactivity of the N-Nitroso Moiety
The reactivity of the N-nitroso group is a consequence of its unique electronic structure, which is characterized by significant electron delocalization and specific bond energies.
The N-nitroso group's reactivity is fundamentally influenced by resonance, where the lone pair of electrons on the amino nitrogen atom is delocalized into the N=O double bond. This delocalization is represented by two major resonance structures. conicet.gov.ar The contribution of the zwitterionic resonance form gives the N-N bond significant double bond character. acs.org This partial double bond character results in a planar Cα-N-N-O geometry and a restricted rotation around the N-N bond. acs.org
The electron-withdrawing nature of the nitroso group reduces the electron density at the amino nitrogen, making it less basic compared to the parent amine, 3-pyrroline. Theoretical calculations, such as the generation of electrostatic potential maps, indicate that in N-nitrosamines, there is a lower electron density (a relative positive charge) around the nitroso nitrogen, making it susceptible to nucleophilic attack, while the oxygen atom exhibits a higher electron density (a relative negative charge), rendering it a nucleophilic center. nih.gov
Table 1: Calculated N-N Bond Dissociation Energies (BDE) for Selected Cyclic Nitramines Note: These values are for nitramines, not nitrosamines, and are provided for contextual understanding of N-N bond strengths in cyclic structures.
| Compound | Calculation Method | BDE (kcal/mol) |
| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | UB3LYP/6-31G | 36.6 |
| 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) | UB3LYP/6-31G | 38.3 |
Data sourced from computational studies on cyclic nitramines. researchgate.netresearchgate.net
N-nitrosamines are generally stable compounds, but they can undergo photolytic degradation upon exposure to sunlight. acs.org In aqueous environments and in the absence of light, they are more persistent. acs.org
Reaction Pathways of N-Nitroso-3-pyrroline
N-nitroso-3-pyrroline can participate in a variety of chemical reactions, including interactions with electrophiles and nucleophiles, as well as oxidative and reductive transformations.
The N-nitroso group imparts a dual reactivity to the molecule. The weakly electrophilic nitroso-nitrogen atom can be attacked by strong nucleophiles. nih.gov For instance, organolithium and Grignard reagents react at this site to form an unstable oxyhydrazine intermediate, which can then undergo elimination to produce hydrazones or azomethine imines. nih.gov
Conversely, the oxygen atom of the nitroso group is nucleophilic and can react with a range of electrophiles. nih.gov Alkylating agents, such as trialkyloxonium salts and dimethyl sulfate, react at the oxygen to form O-alkoxydiazenium salts. nih.gov These intermediates are themselves electrophilic and can subsequently react with nucleophiles.
Furthermore, the protons on the carbon atoms adjacent (α) to the nitroso-amino group are acidic and can be removed by strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. nih.gov These carbanionic species are potent nucleophiles and can react with a variety of electrophiles, including alkyl halides, aldehydes, and ketones, providing a synthetic route to α-substituted pyrrolidines after a subsequent denitrosation step. nih.gov
N-nitrosamines can be oxidized to the corresponding nitramines. mit.edu This transformation can be achieved using strong oxidizing agents. Peroxytrifluoroacetic acid is an effective reagent for the direct oxidation of the nitroso moiety to a nitro group. mit.edu Another method involves the use of nitric acid, which can effect an exchange of the nitroso group for a nitro group. mit.edu A two-step process has also been described where the parent amine is first nitrosylated and then oxidized with a peroxy acid formed in situ. google.com
Table 2: Reagents for the Oxidation of Nitrosamines to Nitramines
| Oxidizing Agent | Description |
| Peroxytrifluoroacetic acid | A powerful peroxy acid that directly oxidizes the nitroso group. mit.edu |
| Nitric acid | Can replace the nitroso group with a nitro group. mit.edu |
| Hydrogen peroxide in acetic acid | Forms a peroxy acid in situ for the oxidation. google.com |
Photolysis of nitrosamines in the presence of air can also lead to oxidized products, including nitrate (B79036) esters. acs.org Additionally, photolysis of the resulting nitramines can occur via homolytic scission of the N-N bond. acs.org
The reduction of N-nitrosamines typically yields 1,1-disubstituted hydrazines. nih.gov A variety of reducing agents can be employed for this purpose. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation. mit.edu Catalytic hydrogenation, for example using Raney nickel, is another effective method. sci-hub.se A low-valent titanium reagent, prepared from TiCl4 and magnesium powder, has also been shown to reduce nitrosamines to hydrazines in high yields. mit.edu In many of these reduction reactions, denitrosation to the parent secondary amine is a competing side reaction. mit.edu A method using a nickel-aluminum alloy in a hydroxide (B78521) solution has been reported for the complete reduction of nitrosamines to their corresponding amines. google.com
Table 3: Reagents for the Reduction and Denitrosation of Nitrosamines
| Reagent(s) | Primary Product(s) |
| Lithium aluminum hydride (LiAlH4) | 1,1-Disubstituted hydrazine (B178648) mit.edu |
| Raney nickel / H2 | 1,1-Disubstituted hydrazine, secondary amine sci-hub.se |
| TiCl4 / Mg | 1,1-Disubstituted hydrazine mit.edu |
| Nickel-aluminum alloy / OH- | Secondary amine google.com |
| Acid (e.g., HCl) | Secondary amine (denitrosation) nih.gov |
| UV light | Secondary amine, nitric oxide (photolytic denitrosation) acs.org |
Denitrosation, the cleavage of the N-NO bond to regenerate the secondary amine, is a significant reaction pathway for nitrosamines. nih.gov This can be achieved under acidic conditions (protolytic denitrosation), where the reaction is often accelerated by the presence of nucleophiles such as bromide or thiourea. nih.gov The mechanism is proposed to proceed through the N-protonated nitrosamine (B1359907). nih.gov Photochemical denitrosation is also a well-documented process, where UV irradiation leads to the homolytic cleavage of the N-N bond, yielding an amino radical and nitric oxide. acs.org
Photochemical Reaction Mechanisms
The photochemistry of N-nitrosamines, including N-nitroso-3-pyrroline, is primarily characterized by the cleavage of the N−N bond upon absorption of ultraviolet (UV) light. mit.edu Excitation to a singlet excited state, through either π → π* or n → π* transitions, can lead to photolytic cleavage. mit.edu For N-nitrosodimethylamine (NDMA) in water, these transitions correspond to absorption maxima at approximately 228 nm and 332 nm, respectively. mit.edu While in the gas phase the fragmentation quantum yield can be high, in solution it is significantly lower (typically ≤ 0.3) due to the "cage effect" of the solvent, which promotes the recombination of the resulting radicals. mit.edu
Under acidic conditions, the photolysis of nitrosamines proceeds through the formation of an aminium radical and nitric oxide. acs.org The reaction is initiated by the protonation of the nitrosamine at the oxygen atom. acs.org Subsequent UV or visible light irradiation triggers the homolytic cleavage of the N-N bond, yielding the aminium radical cation. acs.org This reactive intermediate can then participate in various reactions, such as addition across unsaturated carbon-carbon bonds. acs.org For instance, the photolysis of a nitrosamine in the presence of an alkene can lead to the formation of an α-amino C-nitroso compound as the primary product. acs.orgacs.org
The nature of the solvent has been shown to play a critical role in the photochemical mechanism. In protic solvents, protonation occurs at the oxygen atom of the NNO group. However, in aprotic solvents, theoretical studies suggest that protonation can occur at the nitrogen atom of the amine moiety. This N-protonated species is uniquely capable of absorbing in the visible light range and dissociating directly into the aminium radical cation and nitric oxide. acs.org Furthermore, photolysis of alkenyl nitrosamines in the presence of oxygen can lead to the formation of nitrate esters with a pyrrolidine (B122466) ring, indicating the interception of intermediate carbon radicals by oxygen. researchgate.net
Ene Reactions and Cycloaddition Pathways
N-nitroso-3-pyrroline and related N-nitroso compounds are involved in various pericyclic reactions, including ene reactions and cycloadditions. Theoretical studies have explored the nitrosation of Δ1-pyrroline, which leads to the formation of α-hydroxy-N-nitrosopyrrolidine. The cis-isomer of this intermediate can undergo a retro-ene reaction to yield a δ-oxoalkyl diazotic acid. nih.govmissouri.eduresearchgate.net
A theoretical investigation into the mechanism of the nitroso-ene reaction suggests that it proceeds via a stepwise pathway involving polarized diradical intermediates rather than a concerted mechanism. researchgate.net These intermediates possess high rotational barriers, which helps to maintain stereochemical integrity during the reaction. The rate-determining step is the formation of the C-N bond, which is followed by a rapid hydrogen transfer step via a chair-like transition state. researchgate.net
N-nitroso compounds are also highly reactive dienophiles in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. beilstein-journals.orgnih.gov This reaction provides a powerful method for synthesizing 3,6-dihydro-2H-1,2-oxazine derivatives. beilstein-journals.org The reactivity of the nitroso compound is influenced by the substituent attached to the nitroso group; for example, acylnitroso compounds are among the most reactive dienophiles. nih.gov Additionally, azomethine imines, which can be generated from N-nitrosamines, are capable of undergoing 1,3-dipolar cycloadditions with various dipolarophiles. mit.edunih.gov
Kinetic and Mechanistic Elucidation
Rate Constants and Activation Energies
The kinetics of reactions involving N-nitroso-3-pyrroline and its precursors have been investigated to understand their formation and reactivity. The nitrosation of pyrrolidine, the precursor to N-nitroso-3-pyrroline, has been studied in mildly acidic buffer solutions. The reaction rate is dependent on temperature and the concentrations of the amine and the nitrosating agent. europa.eucdnsciencepub.comcdnsciencepub.com
The energy barrier for rotation around the N-N bond in N-nitrosopyrrolidine, which has significant double-bond character, has been determined. This rotational barrier provides insight into the compound's structural stability. cdnsciencepub.com Theoretical studies have calculated that the decomposition of related α-hydroxy-N-nitrosamines occurs rapidly, with activation barriers below 21 kcal/mol. nih.govmissouri.edu
The following tables present kinetic data for the nitrosation of pyrrolidine and the reactivity of N-nitrosopyrrolidine (NPYL).
Table 1: Rate Constants for the Nitrosation of Pyrrolidine at 25 °C
| Solvent | Rate Constant (k, M-1s-1) | Reference |
|---|---|---|
| Water | 1.5 x 104 | conicet.gov.ar |
| [bmim][BF4] (Ionic Liquid) | 1.1 x 103 | conicet.gov.ar |
| [bmim][PF6] (Ionic Liquid) | 1.2 x 103 | conicet.gov.ar |
| Acetonitrile | 9.2 x 102 | conicet.gov.ar |
| Cyclohexane | 7.7 x 101 | conicet.gov.ar |
Table 2: Activation Parameters for the Nitrosation of Pyrrolidine
| Parameter | Value | Reference |
|---|---|---|
| Enthalpy of Activation (ΔH) | 19.3 kcal/mol | cdnsciencepub.com |
| Entropy of Activation (ΔS) | 28.5 cal/mol·deg | cdnsciencepub.com |
Table 3: Kinetic Data for the Reaction of N-Nitrosopyrrolidine (NPYL) with NO₃ Radical
| Parameter | Value | Reference |
|---|---|---|
| Second-Order Rate Constant (k₂ₙd) at 298 K | ~10⁸ M⁻¹s⁻¹ | ccsnorway.com |
| Activation Energy (Ea) | 12.8 ± 1.6 kJ/mol | ccsnorway.com |
Identification of Intermediates and Transition States
Mechanistic studies have identified several key intermediates and transition states in the reactions of N-nitroso-3-pyrroline and related compounds. In the nitrosation of pyrroline (B1223166), the reaction proceeds through an N-nitrosoiminium ion to form an α-hydroxy-N-nitrosamine intermediate. nih.govmissouri.edu The subsequent decomposition of this intermediate involves various transition states.
In the ene reaction of nitroso compounds, theoretical calculations have shown a preference for a stepwise pathway involving polarized diradical intermediates. researchgate.net These diradicals can also rearrange via an aziridine (B145994) N-oxide intermediate, although this species is not on the direct path to the final ene product. researchgate.net For nitrosation reactions involving dinitrogen trioxide (N₂O₃) as the nitrosating agent, a five-membered cyclic transition state has been proposed for the initial N-nitrosation step. researchgate.net In the context of rearrangements, such as a Nef-type rearrangement, a nitroso-hydroxymethyl intermediate and its corresponding transition states have been modeled computationally. rsc.org
Isotopic Labeling Studies in Reaction Mechanisms
Isotopic labeling is a crucial technique for elucidating complex reaction mechanisms by tracing the path of atoms from reactants to products. nih.govsigmaaldrich.com In the study of N-nitrosamine photochemistry, oxygen-18 (¹⁸O) labeling has been employed to investigate the mechanism of oxygen atom transfer. researchgate.net For example, studies on the photolysis of alkenyl nitrosamines used ¹⁸O-labeling to probe the existence of a peroxy intermediate during photooxidation, although direct O-atom transfer to trapping compounds was not observed in the preliminary study. researchgate.net
While specific isotopic labeling studies focusing solely on N-nitroso-3-pyrroline are not extensively documented in the reviewed literature, the principles are widely applied to related compounds. For instance, stable isotope labeling can be used to track precursor incorporation and discover biosynthetic pathways. nih.gov In a related context, cross-validation of analytical methods for detecting N-nitroso compounds can employ isotopic labeling to track methylation. These methods underscore the potential of using isotopes like ¹³C, ¹⁵N, and ¹⁸O to provide definitive evidence for proposed intermediates and transition states in the reaction pathways of N-nitroso-3-pyrroline.
Degradation Pathways and Environmental Fate of N Nitroso 3 Pyrroline
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For N-nitroso-3-pyrroline, key abiotic processes include photolysis, oxidation by reactive oxygen species, and hydrolysis.
N-nitrosamines, including N-nitroso-3-pyrroline, are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation. acs.org This process involves the absorption of light energy, which can lead to the cleavage of the N-N bond, the weakest bond in the molecule. researchgate.net
In aqueous environments, the photodegradation of N-nitrosamines has been shown to be an effective removal mechanism. oak.go.krknu.ac.kr Studies on the related compound N-nitrosopyrrolidine (NPYR) have demonstrated that its photodegradation rate is influenced by pH, with lower pH conditions favoring degradation. oak.go.kr The photolytic cleavage of the N-NO bond in nitrosamines can occur through both homolytic and heterolytic pathways. oak.go.kr The primary products of direct photolysis of N-nitrosodimethylamine (NDMA) under simulated sunlight include methylamine, dimethylamine, nitrite (B80452), and nitrate (B79036). acs.org
The quantum yield for NDMA photolysis has been reported to be around 0.41 under simulated sunlight, and similar efficiencies are expected for other nitrosamines. acs.org However, the presence of dissolved organic carbon in surface waters can slow the rate of photolysis due to light screening. acs.org In the atmospheric phase, gas-phase nitrosamines can also be degraded by photolysis, although this process can be relatively slow, potentially allowing for their transport and deposition into aqueous systems.
Table 1: Photodegradation Rate Constants of N-Nitrosopyrrolidine (NPYR) at Varying pH
| pH | Photodegradation Rate Constant (L/W-min) |
| 2 | 1.14 x 10-2 |
| 4 | 8.30 x 10-3 |
| 6 | 5.60 x 10-3 |
| 8 | 3.90 x 10-3 |
| 10 | 2.80 x 10-3 |
Data for N-nitrosopyrrolidine (NPYR), a structural analog of N-nitroso-3-pyrroline. oak.go.kr
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and ozone (O₃), play a crucial role in the transformation of organic contaminants in the environment. The hydroxyl radical is a powerful, non-selective oxidant that can react with a wide range of organic compounds.
The reaction of hydroxyl radicals with nitrosamines is a significant degradation pathway. nih.gov The primary mechanism of this reaction is believed to be hydrogen atom abstraction from the alkyl groups of the nitrosamine (B1359907). The rate constants for the reaction of hydroxyl radicals with various nitrosamines have been determined and are generally high, indicating a rapid degradation process. nih.gov While specific data for N-nitroso-3-pyrroline is not available, the rate constants for other cyclic and acyclic nitrosamines suggest that it would also be reactive towards hydroxyl radicals.
Ozone alone does not appear to react readily with nitrosamines. nih.gov However, advanced oxidation processes that combine ozone with hydrogen peroxide can generate hydroxyl radicals, which then effectively degrade these compounds. acs.org
Table 2: Rate Constants for the Reaction of Hydroxyl Radicals with Various Nitrosamines
| Nitrosamine | Rate Constant (M-1 s-1) |
| N-nitrosodimethylamine (NDMA) | 2.01 x 108 |
| N-nitrosomethylethylamine (NMEA) | 4.95 x 108 |
| N-nitrosodiethylamine (NDEA) | 6.99 x 108 |
These data illustrate the reactivity of nitrosamines with hydroxyl radicals.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of N-nitrosamines to hydrolysis is pH-dependent. Generally, nitrosamines are resistant to both acidic and basic hydrolysis under typical environmental conditions. acs.org
While stable in neutral or alkaline solutions, N-nitrosamines can undergo protolytic denitrosation in acidic conditions, yielding the corresponding secondary amine. nih.govnih.gov This process can be accelerated by the presence of nucleophiles. nih.gov Theoretical studies on the acid-catalysed hydrolysis of N-nitrosoamines suggest that the rate-determining step is the fragmentation of the protonated intermediate. rsc.org However, under most environmental pH conditions, hydrolysis is not considered a major degradation pathway for N-nitrosamines compared to photolysis and oxidation by hydroxyl radicals. acs.org
Biotic Degradation and Biodegradation Studies
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a critical process in determining the ultimate environmental fate of many organic pollutants.
The biodegradation of N-nitrosamines in the environment is a complex process and appears to be compound-specific and dependent on environmental conditions. Some studies have shown that certain nitrosamines are resistant to degradation in soil, sewage, and lake water, with only slow disappearance observed over extended periods, suggesting limited microbial involvement. nih.gov
However, other research has demonstrated that microorganisms are capable of degrading nitrosamines. For instance, N-nitrosopyrrolidine has been shown to be degraded by intestinal bacteria, with approximately 30% of the compound being broken down at low concentrations. nih.govnih.gov The primary metabolites in this bacterial degradation were the parent amine (pyrrolidine) and nitrite ions. nih.govsemanticscholar.org
Studies on N-nitrosodimethylamine (NDMA) have shown that it can be mineralized by microorganisms in both aqueous and soil systems. nih.govosti.gov The biodegradation of NDMA can proceed through an initial α-hydroxylation reaction, a pathway also involved in its metabolic activation in mammals. asm.org Bacteria expressing monooxygenase enzymes have been identified as being capable of degrading NDMA. asm.org
The enzymatic machinery of microorganisms is responsible for the biodegradation of organic compounds. In the case of nitrosamines, several enzyme systems have been implicated in their transformation. Cytochrome P-450 dependent mixed-function oxidase systems, which are known to metabolize nitrosamines in mammals through α-hydroxylation, may also play a role in microbial degradation. asm.orgnih.gov
The degradation of NDMA by the propanotroph Rhodococcus ruber ENV425 involves oxidation to carbon dioxide, with intermediates including methylamine, dimethylamine, nitrate, nitrite, formaldehyde (B43269), and formate. asm.org This indicates the involvement of a complex enzymatic pathway capable of breaking down the nitrosamine structure. The initial steps of bacterial degradation of nitrosamines can differ from mammalian metabolism, as evidenced by the formation of the parent amine and nitrite by intestinal bacteria, rather than products of α-hydroxylation. nih.gov The extent and rate of enzymatic degradation of N-nitroso-3-pyrroline in environmental systems are likely to be influenced by the specific microbial populations present and the prevailing environmental conditions.
Environmental Occurrence and Persistence
Detailed information regarding the environmental occurrence and persistence of N-nitroso-3-pyrroline is not presently documented in peer-reviewed literature. The focus of environmental monitoring and research has been on other N-nitrosamines that are more frequently detected in environmental samples.
Distribution in Water Sources (e.g., Drinking Water, Wastewater)
There is no specific data available on the distribution of N-nitroso-3-pyrroline in drinking water or wastewater. Research on N-nitrosamines in aqueous environments has consistently centered on compounds such as NDMA, which has been detected in drinking water and contaminated groundwater at concentrations ranging from nanograms to micrograms per liter. nih.govnih.gov The formation of N-nitrosamines in water is often linked to wastewater effluent, which can contain precursors that react with disinfectants. up.ac.za While analytical methods are capable of detecting a variety of nitrosamines, specific monitoring for N-nitroso-3-pyrroline has not been reported.
Presence in Air and Soil Matrices
Scientific studies detailing the presence of N-nitroso-3-pyrroline in air and soil matrices are not available. For other nitrosamines, such as N-nitrosodi-n-propylamine, it is known that they can be degraded by photolysis in the air and on soil surfaces and are susceptible to biodegradation in subsurface soil and water. cdc.gov It is also understood that certain nitrosamines can be highly mobile in soil with the potential to leach into groundwater. cdc.govepa.gov However, without specific research, it is not possible to extrapolate these findings directly to N-nitroso-3-pyrroline.
Transport and Transformation in Environmental Cycles
The transport and transformation pathways of N-nitroso-3-pyrroline in environmental cycles have not been investigated. The environmental fate of N-nitrosamines is generally influenced by factors such as photolysis, volatilization, and biodegradation. cdc.gov For instance, the degradation of amines, which are precursors to nitrosamines, can occur in the post-combustion process, in the atmosphere, and in soil or aquatic environments. gassnova.no However, the specific mechanisms and rates of these processes for N-nitroso-3-pyrroline are unknown. The broader understanding of biogeochemical cycles and the degradation of anthropogenic chemicals suggests that microbes can evolve pathways to break down novel compounds, but this process can be slow and is dependent on the chemical's structure and environmental conditions. nih.govexlibrisgroup.com
Advanced Analytical Methodologies for N Nitroso 3 Pyrroline Research
Chromatographic Separation Techniques
The accurate analysis of N-nitroso-3-pyrroline (NPYR) relies on effective separation from complex sample matrices. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental to achieving the necessary resolution and selectivity for sensitive detection.
Gas Chromatography (GC) with Various Columns and Temperature Programs
Gas chromatography is a well-established and widely utilized technique for the analysis of volatile and semi-volatile nitrosamines, including NPYR. pmda.go.jp The method's effectiveness is highly dependent on the choice of the capillary column and the optimization of the oven temperature program, which together govern the separation of target analytes.
A common detector paired with GC for nitrosamine (B1359907) analysis is the Thermal Energy Analyzer (TEA), which is highly selective and sensitive for compounds containing the N-nitroso group. ellutia.comchromatographyonline.com The TEA detector works by pyrolytically cleaving the N-NO bond, releasing a nitrosyl radical (•NO) which then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂). The subsequent decay of NO₂ emits light in the near-infrared region, which is measured by a photomultiplier tube, providing a highly specific signal for nitrosamines. chromatographyonline.com
Several column types and temperature programs have been successfully employed for the separation of NPYR. The selection of the stationary phase is critical for achieving resolution from other nitrosamines and matrix components. For example, a packed glass column with a 15% FFAP (Free Fatty Acid Phase) on Chromosorb W has been used. scconline.org More commonly, modern methods utilize capillary columns with various polarities.
The oven temperature program is optimized to ensure sharp peaks and adequate separation. This can range from a simple isothermal method, where the temperature is held constant, to a more complex gradient program where the temperature is increased at a controlled rate. scconline.orgchromatographyonline.com
Below is a table summarizing various GC conditions reported for the analysis of N-nitrosopyrroline.
| Column Type | Column Dimensions | Temperature Program | Detector | Reference |
| 15% FFAP on Chromosorb W | 2 m x 2 mm (glass) | Isothermal at 170°C | TEA | scconline.org |
| DB-PSWAX | 20 m x 0.53 mm, 1.0 µm film | 40°C (1 min), ramp 15°C/min to 150°C, ramp 10°C/min to 190°C (1 min) | TEA | chromatographyonline.com |
| VF-WAXms | 60 m x 0.32 mm, 0.50 µm film | 37°C (1 min), ramp 8°C/min to 220°C | MS | researchgate.net |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), provides a powerful alternative to GC for nitrosamine analysis. pmda.go.jpresearchgate.net HPLC and its advanced counterpart, UHPLC, are suitable for a broad range of nitrosamines, including those that are non-volatile or thermally labile. pmda.go.jp UHPLC, which utilizes columns packed with smaller particles (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially faster analysis times. nih.gov
Reverse-phase chromatography is the most common mode used for the separation of NPYR. C18 columns are frequently employed, offering robust performance for separating nitrosamines from various matrices. lcms.cz The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient elution mode. lcms.cz A small amount of an acid modifier, such as formic acid, is often added to the mobile phase to improve peak shape and enhance ionization efficiency for mass spectrometry detection. lcms.czsielc.com
The following table details representative LC conditions for NPYR analysis.
| Technique | Column Type | Column Dimensions | Mobile Phase | Detector | Reference |
| UHPLC | Hypersil GOLD C18 | 100 x 2.1 mm, 1.9 µm | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | HRMS | lcms.cz |
| HPLC | Newcrom R1 | - | Acetonitrile and Water with Phosphoric Acid (or Formic Acid for MS) | MS | sielc.com |
Specialized Sample Introduction Systems
The effective introduction of the analyte into the chromatographic system is critical, often requiring specialized sample preparation and introduction techniques to isolate NPYR from the sample matrix and concentrate it prior to analysis. thermofisher.com
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating nitrosamines from aqueous samples. nih.gov For instance, U.S. EPA Method 521 specifies the use of coconut charcoal-based SPE cartridges for the extraction of various nitrosamines, including NPYR, from drinking water. nih.gov This process involves passing the water sample through the cartridge, where the nitrosamines are adsorbed onto the solid phase. They are subsequently eluted with a small volume of an organic solvent, effectively concentrating the analytes and removing interfering matrix components. nih.gov
Headspace (HS) analysis is another valuable technique, particularly for volatile compounds like NPYR in complex matrices. pmda.go.jp In this method, the sample is placed in a sealed vial and heated, causing volatile analytes to partition into the gas phase (the headspace) above the sample. usp.org A portion of this vapor is then automatically injected into the GC system. usp.org This technique serves as an excellent cleanup method, as non-volatile matrix components are left behind in the sample vial, reducing contamination of the GC inlet and column. pmda.go.jpusp.org
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the definitive detection technique for the analysis of N-nitroso-3-pyrroline, providing the high selectivity and sensitivity required for trace-level quantification and unambiguous identification. nih.govnih.gov It is commonly coupled with either GC or LC separation.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) is a classic, high-energy "hard" ionization technique. azom.comemory.edu In EI, gas-phase molecules entering the ion source are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). emory.edu Due to the high energy involved, the molecular ion often undergoes extensive and reproducible fragmentation. thermofisher.com For many nitrosamines, this extensive fragmentation can result in a very low abundance or complete absence of the molecular ion, which can complicate analysis, particularly when using single quadrupole instruments. azom.comthermofisher.com To mitigate this, "soft" EI techniques using lower electron energies (e.g., 40 eV) can be employed to reduce fragmentation and increase the relative abundance of the molecular ion, providing a more suitable precursor ion for tandem mass spectrometry (MS/MS). thermofisher.com
Chemical Ionization (CI) is a "soft" ionization technique that results in significantly less fragmentation compared to EI. azom.comuky.edu In CI, a reagent gas (such as methanol or methane) is introduced into the ion source and ionized by the electron beam. nih.govazom.com These reagent gas ions then react with the analyte molecules through proton transfer or adduction, typically forming a prominent protonated molecule ([M+H]⁺). azom.com This preservation of the molecular species makes CI highly advantageous for nitrosamine analysis, as it provides an abundant precursor ion for selective monitoring or for fragmentation in MS/MS experiments. nih.govthermofisher.com One study found that a GC-MS method using methanol CI was the method of choice for determining NPYR in water samples. nih.gov
High-Resolution Accurate Mass Spectrometry (HRMS)
High-Resolution Accurate Mass Spectrometry (HRMS) represents a significant advancement in the confident detection and characterization of NPYR. Unlike nominal mass instruments, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments like Quadrupole-Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z with very high accuracy, typically within 5 parts-per-million (ppm). azom.comresearchgate.netnih.gov
This high mass accuracy allows for the calculation of a unique elemental formula for a detected ion. researchgate.net This capability is a powerful tool for identification and provides exceptional selectivity, as it enables NPYR to be distinguished from other co-eluting compounds or matrix interferences that may have the same nominal mass but a different elemental composition (isobaric interferences). pmda.go.jpresearchgate.net Regulatory bodies such as the U.S. FDA have developed and published LC-HRMS methods for the analysis of various nitrosamine impurities in consumer and pharmaceutical products. nih.govthermofisher.com The combination of chromatographic separation with the specificity of HRMS detection provides the highest degree of confidence in the identification and quantification of N-nitroso-3-pyrroline. lcms.czresearchgate.netrsc.org
Chemiluminescence-Based Detection
Chemiluminescence-based detection has become a cornerstone in the analysis of N-nitroso compounds, including N-nitroso-3-pyrroline, offering high sensitivity and selectivity. This technique relies on the chemical reaction of the nitroso group to produce a light-emitting species, which is then quantified.
Thermal Energy Analyzer (TEA) Principles and Applications
The Thermal Energy Analyzer (TEA) is a highly specific detector used extensively for the analysis of N-nitroso compounds. chromatographytoday.commanufacturingchemist.com Its operation is based on the selective thermal cleavage of the N-NO bond. manufacturingchemist.comwiley.com
Principles: The core principle of the TEA involves the pyrolytic cleavage of the N-nitroso bond to release a nitric oxide (NO) radical. labcompare.com The effluent from a gas chromatograph (GC) is introduced into a high-temperature pyrolyzer, typically operating at around 500°C. labcompare.com At this temperature, the relatively weak N-N bond in N-nitrosamines is selectively broken, while stronger bonds like carbon-nitrogen bonds remain intact. labcompare.com
The released NO radical is then passed into a reaction chamber under vacuum where it reacts with ozone (O₃). labcompare.comcloudfront.net This reaction produces electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region. labcompare.comcloudfront.net This emitted light is detected by a sensitive photomultiplier tube. The intensity of the light is directly proportional to the amount of N-nitroso compound present in the sample. cloudfront.net
Applications: The TEA is widely recognized as an industry standard for nitrosamine analysis in various complex matrices, including food, beverages, cosmetics, and pharmaceutical products. chromatographytoday.commanufacturingchemist.comnih.gov Its high selectivity minimizes interference from the sample matrix, making it a robust and reliable detection method. manufacturingchemist.com The detector can be coupled with gas chromatography (GC-TEA) for the separation and quantification of volatile nitrosamines. filab.fr For non-volatile compounds or as a rapid screening tool, the TEA can be used to measure the Apparent Total N-Nitroso Content (ATNC) by direct injection of a sample extract after chemical denitrosation. manufacturingchemist.com
| Parameter | Typical Setting/Range | Purpose |
|---|---|---|
| Pyrolyzer Temperature | ~500°C - 700°C | Selectively cleaves the N-NO bond to release NO radicals. labcompare.comcloudfront.net |
| Reaction Chamber | Under Vacuum | Facilitates the reaction between NO and ozone. cloudfront.net |
| Reactant Gas | Ozone (O₃) | Reacts with NO to produce excited NO₂. labcompare.com |
| Detector | Photomultiplier Tube | Detects the light emitted from the decay of excited NO₂. cloudfront.net |
Selective Detection of N-Nitroso Groups
The selectivity of chemiluminescence-based methods for N-nitroso groups is a critical advantage in trace analysis. The TEA, in particular, offers exceptional selectivity for compounds containing the N-nitroso functional group. chromatographytoday.com
The specificity of the TEA arises from two main factors:
Selective Pyrolysis: The pyrolyzer temperature is optimized to break the N-NO bond without cleaving other nitrogen-containing bonds. This ensures that only N-nitroso compounds generate the NO radical necessary for the chemiluminescence reaction. labcompare.comcloudfront.net The system can be operated in a "nitroso mode" to specifically target these compounds and eliminate interference from other nitrogenous compounds. manufacturingchemist.comcloudfront.net
Specific Reaction: The subsequent reaction of the liberated NO with ozone is highly specific. The chemiluminescence signal is characteristic of this particular reaction, providing an additional layer of selectivity. rsc.org
While the TEA is highly selective, other chemical denitrosation methods can also be coupled with chemiluminescence detection. Reagents like hydrogen bromide (HBr) or a combination of copper(I) chloride (CuCl) in hydrochloric acid (HCl) can selectively cleave the N-NO bond to release NO for detection. rsc.orgresearcher.life However, these chemical methods may sometimes react with other compounds, such as S-nitroso compounds, potentially causing interference. rsc.orgresearcher.life The pyrolytic method employed by the TEA is generally considered more selective than these chemical stripping techniques. rsc.org
Sample Preparation and Enrichment Techniques
Due to the often low concentrations of N-nitroso-3-pyrroline in various samples, effective sample preparation and enrichment are crucial steps prior to instrumental analysis. These techniques serve to isolate the analyte from complex matrices, concentrate it, and minimize interferences.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of nitrosamines from aqueous and other liquid samples. acs.org It offers advantages over traditional methods by reducing solvent consumption and analysis time. acs.org
The principle of SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, such as N-nitroso-3-pyrroline, is retained on the adsorbent while the sample matrix passes through. The analyte is then eluted with a small volume of a suitable solvent. acs.org
Various adsorbents can be used for nitrosamine extraction, with the choice depending on the specific properties of the analyte and the sample matrix. Activated coconut charcoal is a common choice recommended by EPA Method 521 for nitrosamine analysis in drinking water. thermofisher.com Other materials like Florisil have also been employed in combination with other extraction steps. acs.org Automated SPE systems can improve sample throughput and reproducibility for routine analysis. americanlaboratory.com
| Sorbent Type | Retention Mechanism | Common Applications | Reference |
|---|---|---|---|
| Activated Coconut Charcoal | Adsorption | Drinking water (EPA Method 521) | thermofisher.com |
| Florisil (Magnesium Silicate) | Normal-phase adsorption | Food samples (often as a clean-up step) | acs.org |
| Diatomaceous Earth (e.g., Extrelut) | Liquid-liquid partition | Food samples (sausage) | acs.org |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
In the context of N-nitroso-3-pyrroline analysis, LLE is used to extract the compound from an aqueous sample into an organic solvent in which it is more soluble. Dichloromethane is a commonly used solvent for extracting a range of volatile nitrosamines from various matrices, including processed meats and cosmetics. nih.govnih.gov The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the solvent-to-sample volume ratio. After extraction, the organic layer containing the analyte is collected, potentially concentrated, and then analyzed. nih.gov While effective, traditional LLE can be labor-intensive and require significant volumes of organic solvents. nih.gov Automated LLE systems have been developed to improve precision and sample throughput. researchgate.net
Microextraction Techniques
To overcome the limitations of conventional extraction methods, various microextraction techniques have been developed. These methods are characterized by their significantly reduced solvent consumption, smaller sample volume requirements, and high enrichment factors.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase. nih.govresearchgate.net The fiber is exposed to the sample (either directly or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a GC for thermal desorption and analysis. researchgate.net
For volatile nitrosamines, headspace SPME (HS-SPME) is particularly effective. youtube.com The sample is typically heated to increase the vapor pressure of the analytes, which then adsorb onto the fiber in the headspace. researchgate.net The efficiency of HS-SPME is influenced by parameters such as fiber coating material, extraction time, temperature, and sample pH. researchgate.net This technique has been successfully applied to the analysis of nitrosamines in water and processed meat. nih.govyoutube.com
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that provides very high enrichment factors and rapid extraction times. The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. google.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer. The N-nitroso compounds are quickly extracted into the organic droplets. The two phases are then separated by centrifugation, and a small volume of the sedimented organic phase is collected for analysis, typically by GC-MS. google.com
Analytical Method Validation and Performance Metrics
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. For the analysis of N-nitroso-3-pyrroline, this involves a comprehensive evaluation of several key performance characteristics.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of N-nitroso-3-pyrroline that can be reliably detected and quantified, respectively. While specific LOD and LOQ values for N-nitroso-3-pyrroline are not widely published, data for structurally related N-nitrosamines, such as N-nitrosopyrrolidine (NPYR), can provide an indication of the sensitivity achievable with modern analytical instrumentation.
For instance, studies on various N-nitrosamines have reported LODs ranging from 0.02 to 0.1 μg/L and LOQs from 0.06 to 0.3 μg/L in biological samples using techniques like ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry (UPLC-QTRAP-MS). In the analysis of drinking water, methods utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS) have demonstrated the potential to achieve even lower detection limits.
A representative example of LOD and LOQ values for a selection of N-nitrosamines is presented in the table below. It is important to note that these values are highly dependent on the analytical technique, the sample matrix, and the specific laboratory conditions.
| Compound | Analytical Technique | Matrix | LOD | LOQ |
| N-Nitrosodimethylamine (NDMA) | UPLC-QTRAP-MS | Biological Samples | 0.02-0.1 µg/L | 0.06-0.3 µg/L |
| N-Nitrosodiethylamine (NDEA) | UPLC-QTRAP-MS | Biological Samples | 0.02-0.1 µg/L | 0.06-0.3 µg/L |
| N-Nitrosopyrrolidine (NPYR) | UPLC-QTRAP-MS | Biological Samples | 0.02-0.1 µg/L | 0.06-0.3 µg/L |
| N-Nitrosopiperidine (NPIP) | UPLC-QTRAP-MS | Biological Samples | 0.02-0.1 µg/L | 0.06-0.3 µg/L |
Linearity and Dynamic Range
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which this linearity is observed. For the quantification of N-nitroso-3-pyrroline, establishing a linear calibration curve is essential for accurate measurements.
In the analysis of various N-nitrosamines, good linearity is typically achieved over a concentration range relevant to the expected levels in the samples being tested. For example, a study on nine different nitrosamines demonstrated excellent linearity in the range of 0.2–20 μg/L, with correlation coefficients (r) greater than or equal to 0.9991.
The following table illustrates typical linearity data for a range of N-nitrosamines, which can be considered indicative for methods developed for N-nitroso-3-pyrroline.
| Compound | Concentration Range (µg/L) | Correlation Coefficient (r) |
| N-Nitrosodimethylamine (NDMA) | 0.2–20 | ≥0.9991 |
| N-Nitrosodiethylamine (NDEA) | 0.2–20 | ≥0.9991 |
| N-Nitrosopyrrolidine (NPYR) | 0.2–20 | ≥0.9991 |
| N-Nitrosopiperidine (NPIP) | 0.2–20 | ≥0.9991 |
Accuracy, Precision, and Repeatability
Accuracy, precision, and repeatability are critical metrics for assessing the reliability of an analytical method.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.
Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability refers to the precision obtained under the same operating conditions over a short interval of time.
For the analysis of N-nitrosamines, satisfactory recoveries typically range from 79.4% to 108.0%. The precision, as indicated by the RSD, is generally expected to be within 2.3–12.9%. These performance characteristics ensure that the analytical method provides consistent and trustworthy results.
The table below provides an example of accuracy and precision data for the analysis of several N-nitrosamines.
| Compound | Recovery (%) | Precision (RSD %) |
| N-Nitrosodimethylamine (NDMA) | 79.4 - 108.0 | 2.3 - 12.9 |
| N-Nitrosodiethylamine (NDEA) | 79.4 - 108.0 | 2.3 - 12.9 |
| N-Nitrosopyrrolidine (NPYR) | 79.4 - 108.0 | 2.3 - 12.9 |
| N-Nitrosopiperidine (NPIP) | 79.4 - 108.0 | 2.3 - 12.9 |
Selectivity and Matrix Effects
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. Matrix effects occur when the sample matrix interferes with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. These effects are particularly important to consider in complex matrices such as food, biological fluids, and environmental samples.
The use of advanced analytical techniques like tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions for N-nitroso-3-pyrroline. To compensate for matrix effects, the use of isotopically labeled internal standards is a common and effective strategy.
Studies on various N-nitrosamines have shown that some compounds may exhibit matrix suppression or enhancement effects depending on the specific matrix. For example, in the analysis of biological samples, N-nitrosodimethylamine (NDMA) has been observed to show a matrix suppression effect, while N-nitrosodiphenylamine (NDPHA) has displayed a matrix enhancement effect. Careful evaluation and mitigation of matrix effects are therefore essential for accurate quantification of N-nitroso-3-pyrroline.
Computational Chemistry and Structure Activity Relationship Studies of N Nitroso 3 Pyrroline
Quantum Chemical Calculations
Quantum chemical calculations offer fundamental insights into the electronic structure and energetic properties of molecules, which are crucial for predicting their stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a compound like N-nitroso-3-pyrroline, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule's most stable arrangement of atoms.
Vibrational analysis, typically performed after geometry optimization using the same DFT method, calculates the frequencies and intensities of the molecule's normal modes of vibration. researchgate.net These theoretical vibrational spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms. nih.gov For instance, characteristic frequencies for the N-N=O group and the C=C double bond in the pyrroline (B1223166) ring could be precisely calculated.
Table 1: Representative Calculated Structural Parameters for N-Nitropyrrolidine (A Proxy for Cyclic Pyrrolidine (B122466) Structures)
Data sourced from ab initio/electron diffraction studies on N-nitropyrrolidine, which provides insight into the expected structural parameters for a five-membered nitrogen-containing ring. researchgate.net
| Parameter | Value (MP2/6-311++G**) |
| r(C-N)mean | 1.485 Å |
| r(C-C)mean | 1.535 Å |
| r(N-N) | 1.376 Å |
| ∠C-N-C | 112.5° |
| Puckering Amplitude (q) | 10.8° |
| Pseudorotation Phase Angle (φ) | 76.0° |
High-level ab initio methods are essential for accurately describing electronically excited states and the energetics of chemical reactions, particularly for processes where electron correlation is significant. arxiv.org For N-nitroso compounds, the primary toxicological concern is their metabolic activation into DNA-alkylating agents. nih.gov This activation pathway is initiated by the hydroxylation of the carbon atom alpha to the nitroso group, a reaction catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.netresearchgate.net
Ab initio calculations, including methods like Complete Active Space Perturbation Theory (CASPT2) or Coupled Cluster with Singles, Doubles, and perturbative Triples (UCCSD(T)), are used to model the reaction energy profiles for such metabolic pathways. nih.gov These calculations can determine the relative energies of reactants, transition states, and products, providing critical information about the reaction's feasibility and kinetics. researchgate.net For example, quantum chemical calculations on the activation of N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP) have been used to create detailed energy profiles for the formation of reactive diazonium and carbenium ions following α-hydroxylation. researchgate.net Such studies confirm that quantum calculations can be a key component in a weight-of-evidence approach for the risk assessment of nitrosamines. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend quantum mechanical insights to study the dynamic behavior of molecules and their interactions with biological macromolecules.
The five-membered pyrrolidine or pyrroline ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. Computational studies on N-nitropyrrolidine have shown that the molecule prefers a C-envelope conformation. researchgate.net Furthermore, a significant feature of N-nitrosamines is the rotational barrier around the N-N bond, which leads to the existence of Z (trans) and E (cis) isomers. DFT calculations are used to determine the relative stability of these isomers and the energy barrier for their interconversion. mdpi.com For N-nitroso-3-pyrroline, computational analysis would explore the interplay between the ring pucker and the Z/E isomerism of the N-nitroso group to identify the lowest energy conformers.
The carcinogenicity of N-nitroso compounds is linked to their metabolic activation by CYP450 enzymes. nih.govresearchgate.net Understanding the interaction between the nitrosamine (B1359907) and the enzyme's active site is crucial for predicting its metabolic fate. Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose.
Docking studies can predict the preferred binding orientation of N-nitroso-3-pyrroline within the active site of a specific CYP450 isoform. These models help identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the substrate and amino acid residues of the enzyme.
Experimental and kinetic studies have demonstrated that N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP) are metabolized by various P450 enzymes. researchgate.netnih.gov Specifically, P450 2A enzymes are efficient catalysts for the α-hydroxylation of these cyclic nitrosamines. nih.gov For instance, rat esophageal microsomes are highly effective at activating NPIP but not NPYR, highlighting the tissue-specific activation that contributes to organ-specific tumor formation. researchgate.net Computational models can help rationalize these experimental findings by simulating the binding affinity and orientation of different nitrosamines within the active sites of different P450 isoforms, thereby explaining the observed catalytic efficiencies and specificities. youtube.comcriver.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies aim to correlate a molecule's chemical structure with its biological activity or potency. For N-nitrosamines, this research is heavily focused on predicting their carcinogenic potency. nih.govnih.govnih.gov
Recent years have seen the development of sophisticated QSAR models that use quantum mechanical and classical descriptors to predict the carcinogenic potency (often expressed as logTD₅₀, the dose that causes tumors in 50% of test animals) of nitrosamines. nih.govacs.orgresearcher.life These models are crucial for risk assessment, especially for novel or untested N-nitroso compounds. fda.govacs.orgnih.gov
A typical QSAR modeling approach involves:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of nitrosamines with known carcinogenic potency. These can include quantum chemical descriptors (like HOMO/LUMO energies), constitutional descriptors (molecular weight), and 3D descriptors (molecular shape). nih.govnih.gov
Model Building: Statistical methods, such as linear discriminant analysis or partial least squares (PLS) regression, are used to build a mathematical model that links the descriptors to the observed carcinogenic potency. nih.govacs.org
SAR studies have identified several structural features that modulate the carcinogenic potency of N-nitrosamines. nih.govpharmaexcipients.com For cyclic nitrosamines, factors such as ring size and the presence of substituents are critical. nih.gov The principal mechanism driving high potency is metabolic α-hydroxylation. fda.gov Structural features that facilitate this reaction tend to increase carcinogenic potency, while features that hinder it or promote alternative, non-activating metabolic pathways tend to decrease potency. nih.gov For N-nitroso-3-pyrroline, the presence of the double bond may influence its electronic properties and interaction with metabolizing enzymes compared to its saturated counterpart, N-nitrosopyrrolidine, a factor that would be a key consideration in any SAR or QSAR analysis.
Table 2: Key Concepts in SAR/QSAR for N-Nitrosamine Carcinogenicity
| Concept | Description | Relevance to N-nitroso-3-pyrroline |
| Metabolic Activation | Enzymatic conversion (α-hydroxylation) to a reactive alkylating agent. fda.gov | The primary determinant of carcinogenic potential. The electronic effects of the C=C bond could influence the rate of this reaction. |
| α-Substitution | The presence of substituents on the carbon atoms adjacent to the ring nitrogen. | Substituents can sterically hinder the approach of CYP450 enzymes or electronically affect the stability of the intermediate radical, thereby altering potency. nih.gov |
| Ring Strain/Conformation | The geometry of the cyclic structure. | The conformation of the pyrroline ring will dictate how the molecule fits into an enzyme's active site. |
| Quantum Chemical Descriptors | Properties like HOMO-LUMO gap, partial atomic charges, and reaction energies. nih.gov | Used in QSAR models to quantify the electronic properties that govern reactivity and metabolic stability. |
Correlation of Molecular Descriptors with Reactivity and Metabolism
The reactivity and metabolism of N-nitrosamines, including N-nitroso-3-pyrroline, are intrinsically linked to their molecular structure. Computational methods allow for the calculation of various molecular descriptors that help quantify these structural features and correlate them with biological and chemical activity.
Molecular Descriptors of N-Nitroso-3-pyrroline
A variety of molecular descriptors for N-nitroso-3-pyrroline have been calculated using computational software and are available through chemical databases. These descriptors provide a quantitative profile of the molecule's physicochemical properties.
| Molecular Descriptor | Value/Type | Description |
| Molecular Formula | C₄H₆N₂O | The elemental composition of the molecule. |
| Molecular Weight | 98.1044 g/mol | The mass of one mole of the compound. |
| XLogP3 | 0.3 | A calculated measure of the compound's lipophilicity (oil/water partition coefficient). |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms (N, O, F). |
| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O, F) available to accept hydrogen bonds. |
| Polar Surface Area (PSA) | 32.67 Ų | The surface sum over all polar atoms, a key indicator of membrane permeability. |
| Rotatable Bond Count | 0 | The number of bonds that can rotate freely, indicating molecular flexibility. |
| Complexity | 91.9 | A measure of the intricacy of the molecular structure. |
| Exact Mass | 98.048012819 Da | The monoisotopic mass of the molecule. |
| Data sourced from publicly available chemical databases.. lookchem.comuni.lu |
Correlation with Reactivity and Metabolism
The primary mechanism for the metabolic activation of many N-nitrosamines is enzymatic hydroxylation at the α-carbon (the carbon atom adjacent to the nitrosated nitrogen). researchgate.netnih.govmdpi.comnih.gov This process, primarily mediated by Cytochrome P450 (CYP) enzymes, is a critical rate-limiting step that leads to the formation of unstable intermediates. nih.govmdpi.com These intermediates can decompose to form highly reactive electrophilic diazonium ions, which are capable of alkylating DNA and initiating carcinogenic processes. researchgate.netmdpi.comnih.gov
The structure of N-nitroso-3-pyrroline is directly relevant to this activation mechanism:
Availability of α-Hydrogens: N-nitroso-3-pyrroline possesses four hydrogen atoms on its two α-carbons. The presence of these α-hydrogens is a prerequisite for the metabolic activation pathway via α-hydroxylation. nih.gov Compounds lacking α-hydrogens are generally considered to have significantly lower or no carcinogenic potential through this mechanism. nih.gov
Steric and Electronic Effects: The five-membered ring structure imposes a degree of steric constraint around the α-carbons. Computational studies on other nitrosamines have shown that steric hindrance can reduce the likelihood of α-carbon hydroxylation. nih.gov Furthermore, the electronic environment, influenced by the double bond at the 3-position (β-position), can affect the stability of the parent molecule and its intermediates. Electron-withdrawing or donating groups near the N-nitroso moiety can alter the energetics of the α-hydroxylation mechanism, making it more or less favorable. nih.gov
Lipophilicity (XLogP3): The XLogP3 value of 0.3 suggests that N-nitroso-3-pyrroline has a relatively balanced solubility between lipids and water. lookchem.comuni.lu This property influences its ability to cross cell membranes and interact with metabolic enzymes located within the cell, such as those in the endoplasmic reticulum.
Studies on analogous cyclic nitrosamines, such as N-nitrosopyrrolidine (the saturated counterpart), have shown that the ring structure is readily metabolized. nih.gov The introduction of a double bond in N-nitroso-3-pyrroline alters the molecule's planarity and electronic distribution, which can subtly influence the rate and regioselectivity of its metabolism compared to its saturated analog.
Predictive Modeling for Chemical Behavior and Fate
Predictive modeling uses computational algorithms, including Quantitative Structure-Activity Relationship (QSAR) models, to forecast the biological activity and environmental fate of chemicals based on their molecular structures.
Predicting Chemical Behavior
QSAR models are developed by establishing a statistically significant correlation between the structural properties (molecular descriptors) of a group of compounds and their experimentally determined activity (e.g., carcinogenicity). acs.orgpharmaexcipients.com For N-nitrosamines, QSAR models have been developed to predict carcinogenic potency. acs.orgnih.gov
While specific QSAR models developed exclusively for N-nitroso-3-pyrroline are not prominent in the literature, its chemical behavior can be estimated by inputting its descriptors into broader N-nitrosamine models. Key considerations for such modeling include:
Local Similarity: The carcinogenic potential of nitrosamines is highly dependent on the local environment around the N-nitroso group. pharmaexcipients.commulticase.com Predictive models often focus on descriptors related to the α- and β-carbons, as these positions are most influential in metabolic activation. researchgate.net
Read-Across Analysis: In the absence of direct experimental data, a "read-across" approach is often used. The predicted toxicity of N-nitroso-3-pyrroline would be estimated based on data from structurally similar compounds, such as N-nitrosopyrrolidine and other cyclic nitrosamines. nih.gov The differences in structure, such as the presence of the double bond, would be factored in to refine the prediction.
Modeling Environmental Fate
Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. These models estimate a chemical's distribution across different environmental compartments (air, water, soil, sediment) and its persistence.
The environmental fate of N-nitroso-3-pyrroline can be predicted using multimedia fate models, which require physicochemical properties as inputs. The relevant molecular descriptors from the table above are crucial for this purpose:
Partition Coefficients (LogP): The LogP value helps predict whether the compound will preferentially partition into fatty tissues of organisms (bioaccumulation) or remain in water.
Vapor Pressure (0.167 mmHg at 25°C): This value suggests a low to moderate volatility, indicating that while some partitioning to the atmosphere is possible, it is likely to be found predominantly in water or soil. lookchem.com
Water Solubility: Although not explicitly listed in the table, this can be estimated from LogP and is critical for modeling its transport in aquatic systems.
Based on these properties, models could predict that N-nitroso-3-pyrroline, if released into the environment, would likely be mobile in water and could undergo various degradation processes, including photolysis (degradation by light), hydrolysis, or biodegradation by microorganisms. The specific rates of these processes would need to be estimated or determined experimentally for precise modeling.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of N-nitrosamines involves the reaction of secondary amines with nitrosating agents like nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid. Future research is geared towards developing greener, more efficient, and safer synthetic protocols.
Key Developments:
Solvent-Free and Metal-Free Conditions: Researchers have developed methods using reagents like tert-butyl nitrite (TBN) for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. This approach offers high yields, a broad substrate scope, and tolerance for sensitive functional groups, aligning with the principles of green chemistry. rsc.orgrsc.org
Electrochemical Synthesis: A novel flow electrochemical method has been developed for synthesizing N-nitroso compounds from secondary amines using sodium nitrite. This technique avoids the need for harsh acids or other toxic chemicals and can be scaled up, offering a milder and more sustainable alternative. nih.gov
Novel Nitrosating Agents: New combinations of reagents are being explored to act as effective nitrosating agents under mild conditions. One such system uses p-toluenesulfonic acid (p-TSA) with sodium nitrite, which functions effectively under heterogeneous conditions, simplifying product isolation. researchgate.net Another approach utilizes a stable [NO+·Crown·H(NO₃)₂⁻] complex as a source of nitrosonium ions, allowing for efficient nitrosation in organic solvents. organic-chemistry.org
These methodologies represent a shift towards more environmentally benign and controlled synthetic processes, which are crucial for preparing analytical standards and studying the compound's properties without generating excessive hazardous waste.
In-Depth Mechanistic Elucidation of Complex Reactions
Understanding the reaction mechanisms of 3-Pyrroline, N-nitroso- is fundamental to predicting its stability, reactivity, and biological activity. Research is moving beyond basic formation pathways to explore complex transformations, including metabolic activation and photochemical reactions.
Metabolic Activation: The carcinogenicity of N-nitrosamines is linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. nih.govnih.gov For cyclic nitrosamines like N-nitrosopyrrolidine (NPYR), a close structural analog of N-nitroso-3-pyrroline, activation involves α-hydroxylation. This initial step leads to a cascade of reactions, ultimately forming reactive electrophiles like diazonium ions that can alkylate DNA, initiating carcinogenic processes. nih.govresearchgate.netresearchgate.net Quantum chemical calculations are being used to model these activation pathways, predict transition states, and assess the carcinogenic potential of different nitrosamines. nih.gov
Photochemical Reactions: N-nitrosamines are known to undergo photolytic cleavage of the N–N bond upon UV irradiation. acs.org In acidic conditions, this leads to the formation of an aminium radical and nitric oxide. These reactive species can then participate in addition reactions with unsaturated carbon-carbon bonds, a process that has been explored for synthetic applications. acs.org Understanding the photochemical fate of N-nitroso-3-pyrroline is crucial for assessing its environmental persistence and potential for transformation under sunlight.
| Pathway | Key Intermediates | Primary Outcome | Influencing Factors |
|---|---|---|---|
| Metabolic Activation (CYP450) | α-hydroxy nitrosamine (B1359907), Diazonium ion | DNA Alkylation, Carcinogenesis | Enzyme isoform (e.g., CYP2E1), molecular structure |
| Photolysis (UV light) | Aminium radical, Nitric oxide | N-N bond cleavage, addition reactions | pH (acidic conditions), presence of unsaturated bonds |
Advancements in High-Throughput and Ultrasensitive Analytical Technologies
The need to detect minute quantities of nitrosamine impurities in complex matrices like pharmaceuticals and food has driven significant innovation in analytical technology. Future trends point towards faster, more sensitive, and greener analytical methods.
Mass Spectrometry-Based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for nitrosamine analysis due to its high sensitivity and selectivity. chromatographyonline.comresearchgate.net Advances in high-resolution accurate mass (HRAM) spectrometry, particularly with Orbitrap technology, help eliminate false-positive results that can occur from matrix interferences (e.g., from solvents like DMF). thermofisher.cn These methods are capable of achieving extremely low limits of quantitation (LOQ), often in the parts-per-billion (ppb) range, which is necessary to meet stringent regulatory limits. nih.govsepscience.comthermofisher.com
High-Throughput Screening: To address the need for rapid screening of numerous samples, new technologies are emerging. Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS) is a direct analysis technique that provides real-time, high-throughput screening of volatile nitrosamines. pharmexec.com This method requires minimal sample preparation and is solvent-free, making it a more sustainable and efficient alternative to traditional chromatography. pharmexec.com
Methodological Versatility: Researchers are developing universal methods using techniques like supercritical fluid chromatography (SFC) coupled with mass spectrometry to simultaneously detect a wide range of nitrosamine impurities in various pharmaceutical formulations. nih.govacs.org Capillary electrophoresis (CE) is also being employed for analyzing nitrosamines in complex biological samples. nih.gov
| Technique | Key Advantages | Typical Application | Reference |
|---|---|---|---|
| LC-HRAM-MS | High accuracy, eliminates false positives, very high sensitivity | Confirmatory analysis, impurity identification in pharmaceuticals | thermofisher.cnthermofisher.com |
| LC-MS/MS | Excellent sensitivity and selectivity, robust for routine testing | Quantitation of known nitrosamines in drug products, food, and water | chromatographyonline.comresearchgate.netchromatographyonline.comsepscience.com |
| Headspace-SIFT-MS | Rapid, high-throughput, solvent-free, minimal sample prep | Screening for volatile nitrosamines in pharmaceuticals | pharmexec.com |
| SFC-MS/MS | Fast analysis, versatile for multiple nitrosamines | Screening of various drug formulations | nih.govacs.org |
Integrated Multi-Scale Modeling of Environmental and Biological Fate
Predicting how 3-Pyrroline, N-nitroso- behaves in the environment and in biological systems is a complex challenge. Integrated modeling approaches that combine computational chemistry, systems biology, and environmental science are becoming essential tools for risk assessment.
Environmental Fate: N-nitrosamines can be present in drinking water, often formed as disinfection byproducts. ewg.org Research focuses on their removal during water treatment processes. While treatments like reverse osmosis and advanced oxidation with UV light can be effective, nitrosamines are often difficult to remove completely. ewg.orgusp.org Modeling helps predict their persistence and transport in aquatic systems.
In Silico Toxicology: Computational models are being developed to predict the carcinogenic potency of nitrosamines based on their chemical structure. researchgate.net These quantitative structure-activity relationship (QSAR) models use quantum mechanical calculations to estimate the reactivity of the diazonium ions formed during metabolic activation, providing a way to prioritize and assess the risk of new or unstudied nitrosamine impurities. nih.gov
Strategies for the Prevention and Mitigation of Nitrosamine Formation and Exposure
Given the risks associated with nitrosamines, a primary focus of current research is on developing effective strategies to prevent their formation and mitigate human exposure. These strategies are being applied across the pharmaceutical, food, and water treatment industries.
Use of Inhibitors and Scavengers: One of the most promising mitigation strategies is the use of inhibitors, or "scavengers," that compete for the nitrosating agent. Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are highly effective at reducing nitrite to nitric oxide, thereby preventing the nitrosation of amines. researchgate.netpharmaexcipients.commanufacturingchemist.comnih.gov These scavengers are used in cured meats and are now being incorporated into pharmaceutical formulations to inhibit the formation of nitrosamine impurities during manufacturing and storage. pharmaexcipients.commanufacturingchemist.comdsm-firmenich.com
Control of Precursors and Process Conditions: Mitigation involves strict control over the precursors—the amine and the nitrosating agent. In pharmaceutical manufacturing, this includes selecting excipients with low levels of nitrite impurities and modifying synthesis routes to avoid conditions conducive to nitrosation. setylose.comzamann-pharma.comfda.gov Since nitrosamine formation is typically favored under acidic conditions, adjusting the pH of a formulation to be neutral or basic can significantly reduce the reaction rate. fda.gov
Water and Food Processing: In drinking water treatment, strategies focus on removing nitrosamine precursors before disinfection. ewg.org In the food industry, in addition to using scavengers, adjusting cooking methods (e.g., avoiding high-temperature frying of cured meats) can reduce the levels of nitrosamines formed. researchgate.net
| Strategy | Mechanism | Application Area | Examples |
|---|---|---|---|
| Inhibition with Scavengers | Chemically reduce the nitrosating agent (e.g., nitrite) | Pharmaceuticals, Cured Meats | Ascorbic acid, Alpha-tocopherol, Propyl gallate |
| pH Control | Slow the kinetics of the nitrosation reaction | Pharmaceutical Formulations | Addition of basic excipients (e.g., sodium carbonate) |
| Precursor Control | Limit the availability of amines and/or nitrites | Pharmaceuticals, Water Treatment | Qualifying excipient suppliers for low nitrite content |
| Process Modification | Avoid conditions that favor nitrosamine formation | Food Processing, Chemical Synthesis | Indirect-fire drying of malt, lower cooking temperatures |
Q & A
Basic: What experimental approaches are used to detect and quantify N-nitroso-3-pyrroline in biological matrices?
Answer:
Detection relies on hyphenated techniques such as gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) with isotope dilution. For validation, calibration curves must account for matrix effects (e.g., fecal or tissue homogenates) . Solid-phase extraction (SPE) is recommended for sample cleanup to minimize interference from amines or nitrite residues. Recovery rates for N-nitroso-pyrrolidine analogs in spiked samples range from 91–111%, with precision (RSD) <10% at concentrations ≥0.75 µg/m³ .
Basic: How do dietary precursors influence the formation of N-nitroso-3-pyrroline in vivo?
Answer:
Endogenous formation occurs via nitrosation of secondary amines (e.g., pyrrolidine derivatives) in the presence of nitrites under acidic conditions (e.g., stomach pH). High-fat, low-fiber diets elevate fecal N-nitroso compound concentrations by altering gut microbiota composition, which modulates nitrite availability and amine precursors . In vitro models using simulated gastric fluid (pH 2–3) with sodium nitrite and pyrrolidine can replicate this process, with yields quantified via HPLC-UV .
Advanced: What structural features of N-nitroso-3-pyrroline contribute to its carcinogenic potency compared to analogs like N-nitrosopyrrolidine?
Answer:
The α-hydroxylation pathway is critical for metabolic activation. N-nitroso-pyrrolidine undergoes cytochrome P450-mediated oxidation to form reactive alkylating agents (e.g., diazonium ions), which bind DNA. Computational studies (B3LYP/6-31G(d,p)) suggest that substituents on the pyrroline ring alter electron density at the nitrosamine group, influencing stability and reactivity . For example, N-nitroso-morpholine exhibits higher electrophilicity than N-nitrosopyrrolidine, correlating with its stronger tumorigenicity in rodent models .
Advanced: How can researchers resolve discrepancies in carcinogenicity data for N-nitroso compounds across species?
Answer:
Discrepancies often arise from interspecies differences in metabolism (e.g., hepatic vs. extrahepatic activation) and dose-response thresholds. For instance, N-nitroso-piperidine shows linear carcinogenicity in rats but requires higher doses in mice. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate species-specific metabolic rates and adjust exposure regimens . Validate findings with in vitro mutagenicity assays (e.g., Ames test) using S9 liver fractions from relevant species .
Advanced: What synthetic routes minimize N-nitroso impurity formation in pharmaceuticals containing pyrrolidine derivatives?
Answer:
Risk mitigation strategies include:
- Process Design : Avoid nitrosating agents (e.g., nitrous acid) during synthesis. Use scavengers like ascorbic acid or α-tocopherol to quench nitrite residues .
- Analytical Controls : Implement LC-MS/MS monitoring with limits of detection (LOD) ≤0.03 ppm, as per ICH M7(R2) guidelines. For N-nitroso-ruxolitinib, synthetic feasibility studies (e.g., stress testing under acidic/nitrosating conditions) can confirm impurity pathways .
Basic: What in vitro models are suitable for studying the metabolic fate of N-nitroso-3-pyrroline?
Answer:
Primary hepatocytes (rat or human) incubated with isotopically labeled compounds (e.g., ¹⁵N-N-nitroso-pyrrolidine) allow tracking of metabolites via LC-HRMS. Key metabolites include hydroxylated derivatives (e.g., N-nitroso-(3-hydroxypropyl)propylamine) and glucuronide conjugates . Co-incubation with CYP450 inhibitors (e.g., ketoconazole) identifies enzymatic pathways .
Advanced: How do computational methods predict the environmental persistence and reactivity of N-nitroso-3-pyrroline?
Answer:
Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the N–NO bond, predicting photolytic or thermal degradation rates. For N-nitraminotetrazoles, B3LYP/6-31G(d,p) simulations correlate N–N rotational barriers (≤5 kcal/mol) with stability under ambient conditions . Environmental half-life can be estimated using EPI Suite™, incorporating logP and hydrolysis rate constants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
